molecular formula C10H13N3O4S B2639625 1-[(4-Nitrophenyl)sulfonyl]piperazine CAS No. 403825-44-5

1-[(4-Nitrophenyl)sulfonyl]piperazine

Cat. No.: B2639625
CAS No.: 403825-44-5
M. Wt: 271.29
InChI Key: LIZLJILNEOVKMR-UHFFFAOYSA-N
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Description

1-[(4-Nitrophenyl)sulfonyl]piperazine is a chemical compound with the molecular formula C10H13N3O4S and a molecular weight of 271.3 g/mol . It is characterized by the presence of a piperazine ring substituted with a 4-nitrophenylsulfonyl group. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-[(4-Nitrophenyl)sulfonyl]piperazine typically involves the reaction of piperazine with 4-nitrobenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product in high purity.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. These methods often include continuous flow processes and the use of automated reactors to ensure consistent quality and efficiency.

Chemical Reactions Analysis

1-[(4-Nitrophenyl)sulfonyl]piperazine undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, amines, thiols, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(4-Nitrophenyl)sulfonyl]piperazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(4-Nitrophenyl)sulfonyl]piperazine involves its interaction with specific molecular targets and pathways. For example, in neuroprotection, it has been shown to mitigate radiation-induced cognitive decline by expanding neural stem cells and inhibiting microglia activation . The compound’s effects are mediated through the activation of the hedgehog signaling pathway, which plays a crucial role in cell differentiation and tissue regeneration.

Comparison with Similar Compounds

1-[(4-Nitrophenyl)sulfonyl]piperazine can be compared with other phenylpiperazine derivatives, such as:

The uniqueness of this compound lies in its nitro group, which imparts distinct chemical reactivity and biological activity, making it valuable for specific research applications.

Properties

IUPAC Name

1-(4-nitrophenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O4S/c14-13(15)9-1-3-10(4-2-9)18(16,17)12-7-5-11-6-8-12/h1-4,11H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIZLJILNEOVKMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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